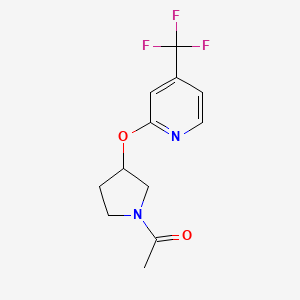

1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

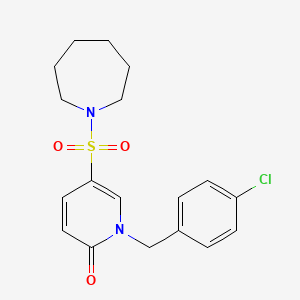

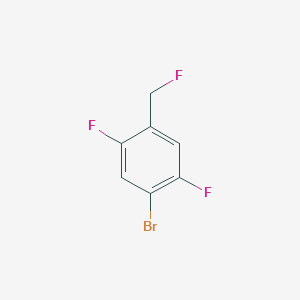

The compound “1-(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the biological activity of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications

Synthesis and Characterization

The study of the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines provides insights into the preparation of NNN tridentate ligands, which shows the importance of pyridinyl compounds in developing catalytically active complexes for ethylene reactivity. This research demonstrates the potential of pyridinyl compounds, like the one , in catalysis and materials science, with applications ranging from polymerization to the synthesis of novel materials (Sun et al., 2007).

Hydrogen-bonding Patterns

Research on enaminones, including compounds with pyrrolidin-2-ylidene ethanone structures, highlights the significance of hydrogen bonding in determining molecular structure and stability. These studies are crucial for understanding the molecular interactions and crystal packing, which could influence the design of new compounds with desired physical and chemical properties (Balderson et al., 2007).

Fluorophore-based Research

The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and/or fluorene moieties showcases the application of pyridinyl compounds in the field of fluorescence and materials science. These compounds exhibit strong blue-green fluorescence emission, indicating their potential use in sensors, organic electronics, and as probes in biological systems (Hussein et al., 2019).

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of pyridine-containing compounds, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, underscore the relevance of these structures in developing new antibacterial and antifungal agents. These findings point to the potential of incorporating the trifluoromethyl pyridinyl motif into molecules designed for combating microbial infections (Salimon et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets .

Mode of Action

It is known that the pyrrolidine ring and the trifluoromethyl group can interact with various biological targets, potentially altering their function .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways .

Pharmacokinetics

The presence of the pyrrolidine ring and the trifluoromethyl group may influence its pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

properties

IUPAC Name |

1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-8(18)17-5-3-10(7-17)19-11-6-9(2-4-16-11)12(13,14)15/h2,4,6,10H,3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIRPGCNLZHCHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2842062.png)

![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)

![N-cyclohexyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2842083.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2842084.png)